molecular formula C5H2Cl2IN B13930401 4,5-Dichloro-2-iodopyridine

4,5-Dichloro-2-iodopyridine

Cat. No.: B13930401
M. Wt: 273.88 g/mol
InChI Key: VDEBUJBVRKLCEQ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2Cl2IN. It is a derivative of pyridine, where two chlorine atoms and one iodine atom are substituted at the 4th, 5th, and 2nd positions, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-iodopyridine typically involves halogenation reactions. One common method includes the iodination of 4,5-dichloropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes chlorination followed by iodination under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-iodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of iodopyridine oxides.

    Reduction Products: Reduction typically results in the formation of deiodinated pyridine derivatives.

Scientific Research Applications

4,5-Dichloro-2-iodopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-iodopyridine involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. The presence of chlorine atoms enhances its reactivity by withdrawing electron density from the pyridine ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

    2,6-Dichloropyridine: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.

    2,6-Dibromopyridine: Contains bromine instead of iodine, which affects its reactivity and the types of reactions it undergoes.

    2,6-Difluoropyridine: Fluorine atoms provide different electronic effects compared to chlorine and iodine, influencing its chemical behavior.

Uniqueness: 4,5-Dichloro-2-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity patterns. The combination of these halogens allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C5H2Cl2IN

Molecular Weight

273.88 g/mol

IUPAC Name

4,5-dichloro-2-iodopyridine

InChI

InChI=1S/C5H2Cl2IN/c6-3-1-5(8)9-2-4(3)7/h1-2H

InChI Key

VDEBUJBVRKLCEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1I)Cl)Cl

Origin of Product

United States

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